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Compound of Interest

Compound Name:
3-Bromo-5-

(trifluoromethyl)benzaldehyde

Cat. No.: B1284209 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount to the successful synthesis of novel entities with

tailored properties. 3-Bromo-5-(trifluoromethyl)benzaldehyde emerges as a preeminent

example of such a reagent, valued for its unique trifecta of reactive sites: a versatile aldehyde,

a synthetically crucial bromine atom, and a property-modulating trifluoromethyl group.

This guide serves as a technical resource for researchers, scientists, and drug development

professionals, offering in-depth insights into the physicochemical properties, synthesis, and

diverse applications of this compound. We will delve into the causality behind its utility,

providing field-proven protocols and mechanistic explanations to empower scientists in their

synthetic endeavors. The narrative is grounded in authoritative references, ensuring scientific

integrity and fostering a comprehensive understanding of why this molecule is a cornerstone in

the synthesis of complex pharmaceuticals and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of

its effective application. 3-Bromo-5-(trifluoromethyl)benzaldehyde is a colorless to light

yellow liquid under standard conditions, with properties shaped by its unique substitution

pattern.[3][4]
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The key physicochemical data for 3-Bromo-5-(trifluoromethyl)benzaldehyde are

summarized below for quick reference.

Property Value Source(s)

Molecular Weight 253.02 g/mol [5], [3]

Molecular Formula C₈H₄BrF₃O [5]

CAS Number 477535-41-4 [5]

Appearance
Colorless to light yellow clear

liquid
[3][4]

Density ~1.7 g/cm³ [3][4]

Boiling Point 218.9 °C (Predicted) [2]

Refractive Index n20/D ~1.51 [3][4]

SMILES
C1=C(C=C(C=C1C(F)

(F)F)Br)C=O
[5][6]

InChIKey
PCRLZGCXLNNMFL-

UHFFFAOYSA-N
[5]

Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of the reagent. Below are

the expected characteristic spectral data.
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Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): ~10.0 (s, 1H, -CHO), ~8.2 (s, 1H, Ar-

H), ~8.1 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H). The

exact shifts and coupling patterns of the

aromatic protons are influenced by the meta-

substitution.[7]

¹³C NMR (CDCl₃, 101 MHz)

δ (ppm): ~190 (C=O), ~138 (Ar-C), ~135 (Ar-C),

~132 (q, J ≈ 34 Hz, C-CF₃), ~130 (Ar-C), ~128

(Ar-C), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (C-Br).

¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~ -63.0 (s, 3F).

FT-IR (Neat)

ν (cm⁻¹): ~3070 (Ar C-H), ~2860, 2760

(Aldehyde C-H), ~1715 (C=O stretch), ~1330

(C-F stretch), ~1170, 1130 (C-F stretch), ~890,

800 (Ar C-H bend).[5]

The Trifluoromethyl Group: A Pillar of Modern Drug
Design
The inclusion of a trifluoromethyl (-CF₃) group is a deliberate and strategic choice in the design

of bioactive molecules. Its profound impact on a compound's physicochemical properties is a

key reason for the utility of 3-Bromo-5-(trifluoromethyl)benzaldehyde in drug discovery

pipelines.[8]

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry,

with a bond dissociation energy of approximately 485 kJ/mol.[9] This inherent strength

makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidative

metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and

improved pharmacokinetic profile of a drug candidate.[3][9]

Lipophilicity and Bioavailability: The -CF₃ group significantly increases the lipophilicity of a

molecule (Hansch π value of +0.88).[9] This enhancement can improve a molecule's ability

to cross biological membranes, such as the blood-brain barrier or cell membranes, thereby

increasing its bioavailability and access to intracellular targets.[8]
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Binding Affinity: As a potent electron-withdrawing group, the -CF₃ moiety alters the electronic

landscape of the aromatic ring.[3] This can modulate the pKa of nearby functional groups

and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with

target proteins, often leading to enhanced binding affinity and potency.[10]

Conformational Control: The steric bulk of the -CF₃ group can lock a molecule into a specific,

biologically active conformation, improving its selectivity for the intended target.

Caption: Key physicochemical impacts of the trifluoromethyl group in drug design.

Synthesis and Purification Protocol
The most direct and common synthetic route to 3-Bromo-5-(trifluoromethyl)benzaldehyde is

the selective oxidation of the corresponding benzyl alcohol. This method avoids harsh

conditions that could compromise the sensitive aldehyde functionality.

3-Bromo-5-(trifluoromethyl)benzyl alcohol
Oxidation

(e.g., TEMPO/NaOCl or PCC)
Aqueous Workup

& Extraction
Column Chromatography

(Silica Gel)
3-Bromo-5-(trifluoromethyl)benzaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target aldehyde.

Protocol 1: TEMPO-Catalyzed Oxidation of 3-Bromo-5-
(trifluoromethyl)benzyl alcohol
This protocol is a representative method known for its mild conditions and high selectivity for

primary alcohols, minimizing over-oxidation to the carboxylic acid.[11]

Materials:

3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.)

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.03 eq.)

Potassium carbonate (K₂CO₃) (2.0 eq.)
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Isocyanuric acid (0.1 eq.)

12% Sodium hypochlorite (NaOCl) solution (1.2 eq.)

Ethyl acetate (EtOAc)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine (saturated aq. NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-Bromo-5-

(trifluoromethyl)benzyl alcohol (1.0 eq.), ethyl acetate (approx. 0.2 M), potassium carbonate

(2.0 eq.), and isocyanuric acid (0.1 eq.).

Catalyst Addition: Add TEMPO (0.03 eq.) to the stirred suspension.

Oxidant Addition: Cool the mixture to 0-10 °C using an ice bath. Add the 12% sodium

hypochlorite solution (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature

remains below 10 °C.

Reaction Monitoring: Allow the reaction to stir at 0-10 °C. Monitor the progress by Thin Layer

Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting alcohol

is consumed (typically 2-5 hours).

Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess

hypochlorite. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

Extraction: Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure 3-Bromo-5-
(trifluoromethyl)benzaldehyde.[11]

Key Synthetic Applications & Reaction Protocols
The true power of 3-Bromo-5-(trifluoromethyl)benzaldehyde lies in the orthogonal reactivity

of its functional groups. The aldehyde serves as a handle for C-C and C-N bond formation,

while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling

reactions.

3-Bromo-5-(trifluoromethyl)-
benzaldehyde

Wittig Reaction
(Alkene Synthesis)

-CHO group

Reductive Amination
(Amine Synthesis)

-CHO group

Condensation
(e.g., Chalcones)

-CHO group

Suzuki Coupling
(Aryl-Aryl Bonds)

-Br group

Heck Reaction
(Aryl-Alkene Bonds)

-Br group

Buchwald-Hartwig
(Aryl-Amine Bonds)

-Br group

Click to download full resolution via product page

Caption: Diverse synthetic pathways enabled by the aldehyde and bromide groups.

Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds. The electron-deficient

nature of the aromatic ring in 3-Bromo-5-(trifluoromethyl)benzaldehyde facilitates the initial

oxidative addition step, though careful selection of catalyst and base is required to ensure high

yields.[12][13]

Materials:

3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.)

Arylboronic acid or ester (1.1-1.3 eq.)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

Anhydrous solvent (e.g., Dioxane, Toluene, or DME)

Degassed water

Procedure:

Inert Atmosphere: To a dry Schlenk flask, add the arylboronic acid (1.1 eq.), the base (2.0

eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

Reagent Addition: Add 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.).

Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three

times. Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC

or LC-MS.

Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature.

Dilute with ethyl acetate and wash with water and brine.

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by

flash column chromatography to obtain the biaryl product.[14]

Protocol 3: Reductive Amination
Reductive amination is a premier method for synthesizing secondary and tertiary amines. It

proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild

hydride agent like sodium triacetoxyborohydride (STAB), a reagent known for its high selectivity

and broad functional group tolerance.[15][16]

Materials:

3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.)

Primary or secondary amine (1.0-1.2 eq.)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE))

Acetic acid (optional, catalytic)

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-
(trifluoromethyl)benzaldehyde (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM.

Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the

formation of the hemiaminal and subsequent imine intermediate. A catalytic amount of acetic

acid can accelerate this step.

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

The reaction is often mildly exothermic.

Reaction Monitoring: Continue stirring at room temperature for 2-12 hours, monitoring by

TLC until the starting aldehyde is consumed.

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium

bicarbonate (NaHCO₃) solution.

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic

layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via

column chromatography to yield the desired amine.[17][18][19]

Safety, Handling, and Storage
As with any active chemical reagent, proper handling is crucial for safety.

Hazards: 3-Bromo-5-(trifluoromethyl)benzaldehyde is classified as an irritant. It causes

skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335).[5]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety
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goggles, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8 °C

is often recommended.

Conclusion
3-Bromo-5-(trifluoromethyl)benzaldehyde is far more than a simple aromatic aldehyde; it is

a strategically designed synthetic platform. The confluence of its aldehyde handle for classical

organic transformations, its aryl bromide for modern cross-coupling chemistry, and its

trifluoromethyl group for modulating biological and physical properties makes it an

indispensable tool for the modern chemist. The protocols and insights provided in this guide are

intended to equip researchers with the foundational knowledge to confidently and effectively

leverage this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals,

and materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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